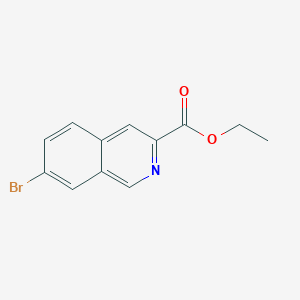

7-溴异喹啉-3-羧酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 7-bromoisoquinoline-3-carboxylate involves several steps. The process begins with the reaction of 4-bromophthalic acid with borane-THF complex in tetrahydrofuran and methanol at 0°C, yielding 4-bromo-2-hydroxymethylbenzyl alcohol . This is followed by the reaction with oxalyl chloride and DMSO to produce 4-bromo-benzene-1,2-dicarbaldehyde . The final step involves refluxing the dicarbaldehyde with diethylamino malonate and sodium ethoxide in anhydrous ethanol, yielding the Ethyl 7-bromoisoquinoline-3-carboxylate .Molecular Structure Analysis

The InChI code for Ethyl 7-bromoisoquinoline-3-carboxylate is 1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

Ethyl 7-bromoisoquinoline-3-carboxylate is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .科学研究应用

有机合成应用

7-溴异喹啉-3-羧酸乙酯在复杂杂环化合物的合成中作为关键中间体。例如,它已被用于不对称多氢喹啉衍生物的一锅合成,采用无卤素、可重复使用的布朗斯特酸离子液体催化剂,展示了一种以高产率生产这些化合物的清洁有效的方法 (Khaligh,2014)。另一个例子包括它在新型环状二氢异喹啉杂环合成中的应用,其中它参与偶联反应,导致具有潜在抗肿瘤活性的结构 (Saleh 等人,2020)。这些研究突出了它在构建复杂分子框架方面的多功能性。

药物化学应用

在药物化学中,7-溴异喹啉-3-羧酸乙酯是有前景的生物活性化合物的先驱。它已被用于开发具有显着抗结核和抗菌特性的喹啉衍生物。例如,从该化合物合成的衍生物对耻垢分枝杆菌和各种细菌菌株表现出显着的活性,表明有潜力作为抗菌剂进行进一步研究 (Li 等人,2019)。此外,它转化为对癌细胞系进行细胞毒性评估的化合物,突出了它在寻找新的抗癌剂方面的贡献 (Boztaş 等人,2019)。

材料科学应用

在材料科学领域,由 7-溴异喹啉-3-羧酸乙酯合成新化合物的意义在于新材料的开发。例如,该化合物已被用于制造具有荧光性质的共振甜菜碱,这可能有利于光学材料或传感器的设计 (Smeyanov 等人,2017)。

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Mode of Action

The mode of action depends on the specific target. The compound might inhibit or activate its target, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the target, it’s difficult to say which biochemical pathways might be affected. Isoquinoline derivatives are often involved in pathways related to cell signaling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Ethyl 7-bromoisoquinoline-3-carboxylate is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Ethyl 7-bromoisoquinoline-3-carboxylate is a solid that should be stored in a dark place, sealed in dry, at room temperature .

生化分析

Biochemical Properties

Ethyl 7-bromoisoquinoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that Ethyl 7-bromoisoquinoline-3-carboxylate can influence the metabolism of other compounds by modulating the activity of these enzymes.

Cellular Effects

Ethyl 7-bromoisoquinoline-3-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of cytochrome P450 enzymes can lead to altered metabolic pathways in cells, affecting the synthesis and degradation of various biomolecules . Additionally, Ethyl 7-bromoisoquinoline-3-carboxylate may impact cell proliferation and apoptosis, although specific studies on these effects are limited.

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-bromoisoquinoline-3-carboxylate involves its binding interactions with biomolecules. As an inhibitor of cytochrome P450 enzymes, it binds to the active sites of these enzymes, preventing their normal catalytic activity . This inhibition can lead to changes in the metabolism of drugs and other xenobiotics, potentially altering their pharmacokinetics and pharmacodynamics. Furthermore, Ethyl 7-bromoisoquinoline-3-carboxylate may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-bromoisoquinoline-3-carboxylate can change over time. The compound is relatively stable when stored in a dark, dry place at room temperature . Its stability and activity may decrease over extended periods or under conditions of high humidity and temperature. Long-term studies on the effects of Ethyl 7-bromoisoquinoline-3-carboxylate on cellular function are limited, but it is essential to consider potential degradation products and their impact on experimental outcomes.

Dosage Effects in Animal Models

The effects of Ethyl 7-bromoisoquinoline-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor . At higher doses, it could potentially cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of the compound and its metabolites. It is crucial to determine the appropriate dosage range to balance efficacy and safety in experimental studies.

Metabolic Pathways

Ethyl 7-bromoisoquinoline-3-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can affect the metabolism of endogenous and exogenous compounds, leading to changes in metabolic flux and metabolite levels. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes, although specific details on these interactions are limited.

Transport and Distribution

Within cells and tissues, Ethyl 7-bromoisoquinoline-3-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity . Understanding the transport and distribution mechanisms of Ethyl 7-bromoisoquinoline-3-carboxylate is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of Ethyl 7-bromoisoquinoline-3-carboxylate can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the interactions of Ethyl 7-bromoisoquinoline-3-carboxylate with biomolecules and its overall effects on cellular processes.

属性

IUPAC Name |

ethyl 7-bromoisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCUGHMZPQHISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739773 | |

| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660830-62-6 | |

| Record name | Ethyl 7-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B1510305.png)

![2-Bromo-7-nitrobenzo[d]thiazole](/img/structure/B1510318.png)

![(1-Hydroxycyclohexyl)[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B1510326.png)

![2-Methylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B1510336.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B1510340.png)